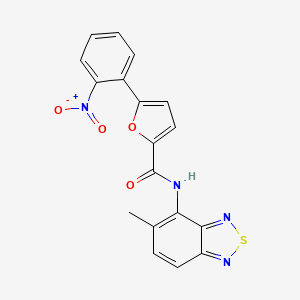
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(2-nitrophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(2-nitrophenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(2-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzothiadiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step may involve the use of furan derivatives and coupling reactions.
Attachment of the nitrophenyl group: This can be done through nitration reactions followed by coupling with the furan ring.
Final coupling to form the carboxamide: This step involves the formation of the amide bond under specific conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(2-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Could be explored for drug development due to its unique structural features.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(2-nitrophenyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole derivatives: Compounds with similar benzothiadiazole cores.
Furan derivatives: Compounds containing furan rings with various substituents.
Nitrophenyl compounds: Compounds with nitrophenyl groups attached to different cores.
Uniqueness
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(2-nitrophenyl)furan-2-carboxamide is unique due to the combination of its structural features, which may impart specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C18H12N4O4S |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(2-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H12N4O4S/c1-10-6-7-12-17(21-27-20-12)16(10)19-18(23)15-9-8-14(26-15)11-4-2-3-5-13(11)22(24)25/h2-9H,1H3,(H,19,23) |
InChI Key |
BJEGHJSHLIHEIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-chloro-4-nitrobenzamide](/img/structure/B11566532.png)
![1-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11566537.png)
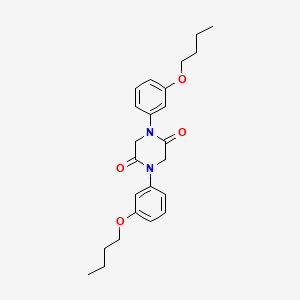
![3-(4-chlorophenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11566548.png)
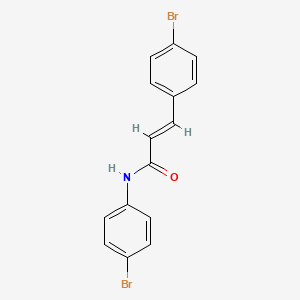
![N'-[(E)-(4-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11566554.png)
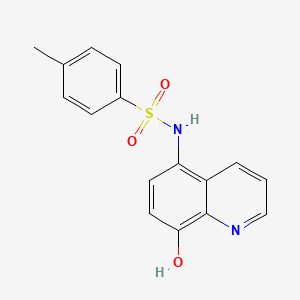
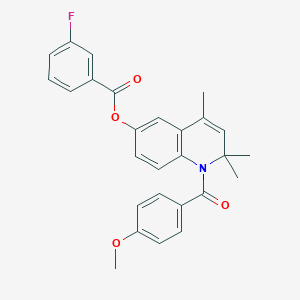
![2-amino-5-(4-ethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11566566.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566575.png)
![1-{2-[4-(Dimethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}-2,2,2-trifluoroethanone](/img/structure/B11566579.png)
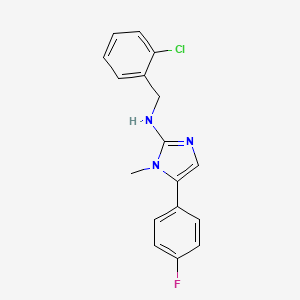
![N-(3-bromophenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11566585.png)

